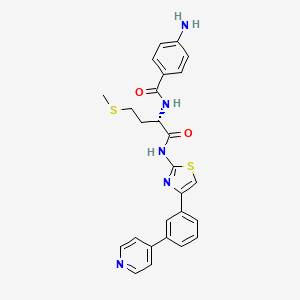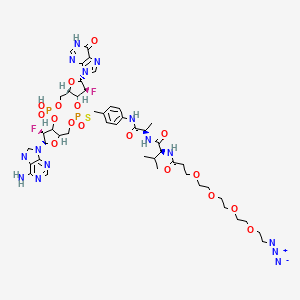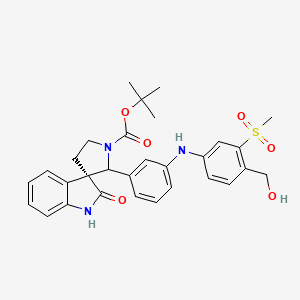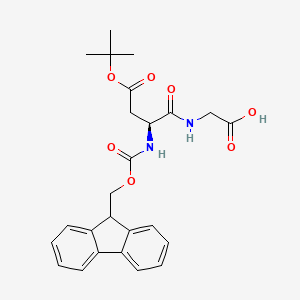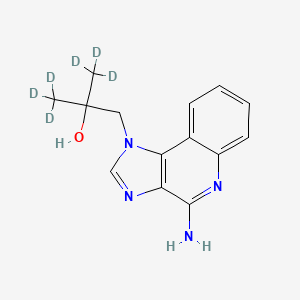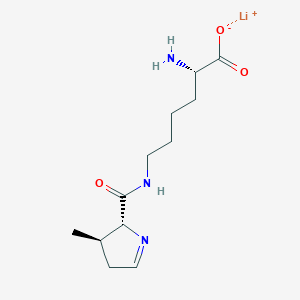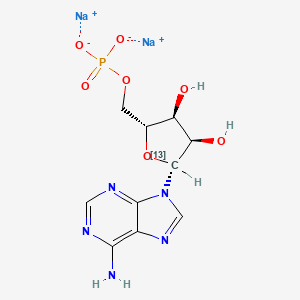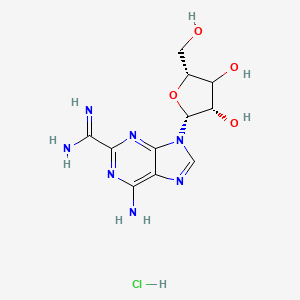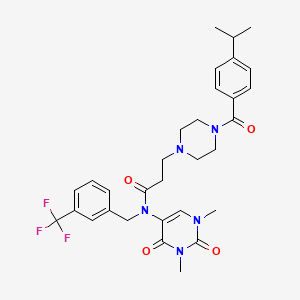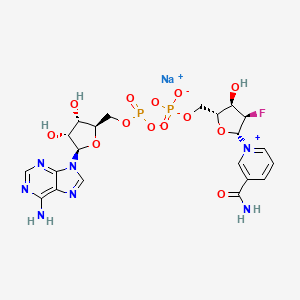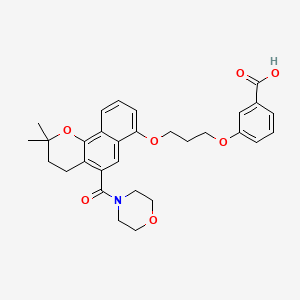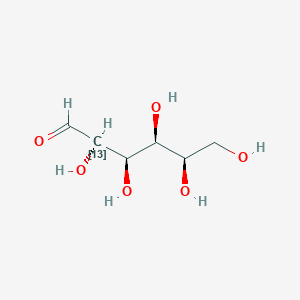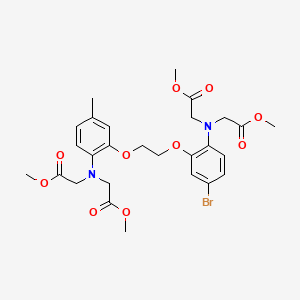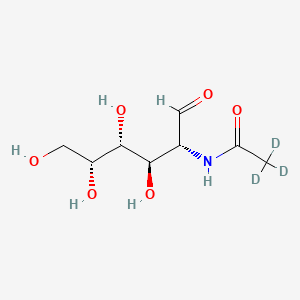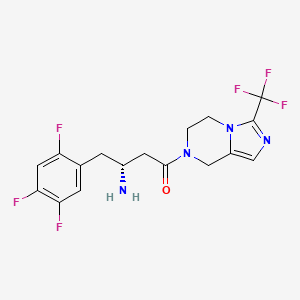
Sheng Gelieting
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sheng Gelieting, also known as CGT-8012, is a dipeptidyl peptidase-IV enzyme inhibitor. It has shown significant inhibition activity with an IC50 value of 87 nM. This compound is primarily used in research related to diseases involving the dipeptidyl peptidase-IV enzyme, such as type II diabetes .
Vorbereitungsmethoden
The synthesis of Sheng Gelieting involves several steps, including the preparation of beta-amino tetrahydropyrazine, tetrahydropyrimidine, and tetrahydropyridine derivatives. These intermediates are then used to form the final compound. The specific reaction conditions and industrial production methods are detailed in patents and scientific literature .
Analyse Chemischer Reaktionen
Sheng Gelieting undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sheng Gelieting has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential in treating diseases related to the dipeptidyl peptidase-IV enzyme, such as type II diabetes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Sheng Gelieting exerts its effects by inhibiting the dipeptidyl peptidase-IV enzyme. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting this enzyme, this compound helps to increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Sheng Gelieting is unique in its high inhibition activity and specificity for the dipeptidyl peptidase-IV enzyme. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase-IV inhibitor used in the treatment of type II diabetes.
Vildagliptin: A compound with similar enzyme inhibition properties.
Saxagliptin: Another inhibitor with comparable effects on blood glucose regulation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibition activities .
Eigenschaften
Molekularformel |
C17H16F6N4O |
|---|---|
Molekulargewicht |
406.33 g/mol |
IUPAC-Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H16F6N4O/c18-12-6-14(20)13(19)4-9(12)3-10(24)5-15(28)26-1-2-27-11(8-26)7-25-16(27)17(21,22)23/h4,6-7,10H,1-3,5,8,24H2/t10-/m1/s1 |
InChI-Schlüssel |
AAOHXMMVWCGBJI-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
Kanonische SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


